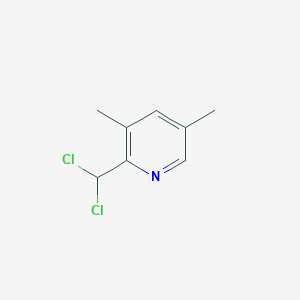
3-Amino-4,4-dimethoxypent-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4,4-dimethoxypent-2-enenitrile: is an organic compound with the molecular formula C7H12N2O2 It is characterized by the presence of an amino group, two methoxy groups, and a nitrile group attached to a pentene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4-dimethoxypent-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container. Dry hydrogen chloride gas is then fed into the container to initiate the addition reaction.
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for cyclization.
Methoxylation Reaction: Methanol and sodium hydroxide are added to the product from the cyclization reaction, followed by stirring and dissolving the mixture to complete the methoxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4,4-dimethoxypent-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amines or ethers.
Applications De Recherche Scientifique
3-Amino-4,4-dimethoxypent-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-4,4-dimethoxypent-2-enenitrile involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and nucleophilic attacks, while the methoxy groups can influence the compound’s solubility and reactivity. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4,4-dimethoxypent-2-enenitrile: shares similarities with other amino and methoxy-substituted nitriles, such as:
Uniqueness
This compound: is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
88239-13-8 |
|---|---|
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
3-amino-4,4-dimethoxypent-2-enenitrile |
InChI |
InChI=1S/C7H12N2O2/c1-7(10-2,11-3)6(9)4-5-8/h4H,9H2,1-3H3 |
Clé InChI |
QCQUVKOBNOJSOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=CC#N)N)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


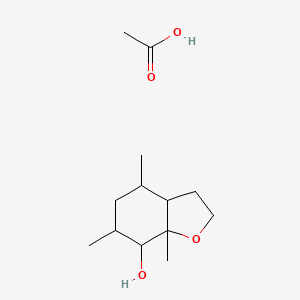
![2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine](/img/structure/B14387216.png)
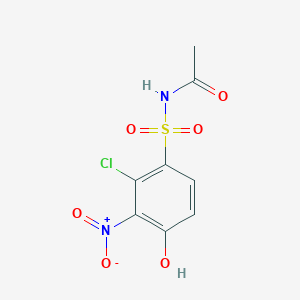
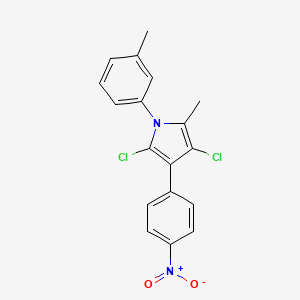
![2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol](/img/structure/B14387224.png)
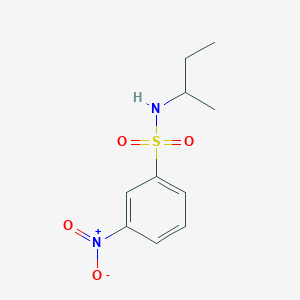
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14387233.png)
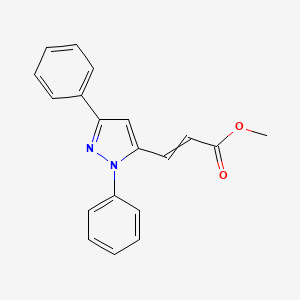
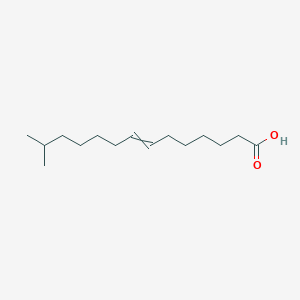
![5-Hydroxy-2',4',6'-trimethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14387258.png)
silane](/img/structure/B14387275.png)
